molecular formula C9H5FN2 B1404171 4-fluoro-1H-indole-5-carbonitrile CAS No. 1240113-42-1

4-fluoro-1H-indole-5-carbonitrile

Cat. No. B1404171
M. Wt: 160.15 g/mol
InChI Key: MNWGXZUQFYDSGV-UHFFFAOYSA-N
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Description

“4-fluoro-1H-indole-5-carbonitrile” is a chemical compound with the CAS Number: 1240113-42-1 . It has a molecular weight of 160.15 and its IUPAC name is 4-fluoro-1H-indole-5-carbonitrile . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “4-fluoro-1H-indole-5-carbonitrile” is 1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H . This indicates that the compound contains 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “4-fluoro-1H-indole-5-carbonitrile” are not available, indole derivatives are known to undergo a variety of reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

“4-fluoro-1H-indole-5-carbonitrile” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Dopamine Receptor Ligands : A study by Tietze et al. (2006) involved the synthesis and radiofluorination of fluoroethoxy-substituted derivatives of 5-cyano-indole, analogous to 4-fluoro-1H-indole-5-carbonitrile, for use as selective ligands for the dopamine D4 receptor. These compounds displayed significant selectivity and affinity for the dopamine D4 receptor, suggesting their potential in PET imaging probes for studying dopamine-related functions and disorders (Tietze et al., 2006).

  • NAMPT Inhibitors : Venkateshan et al. (2019) discussed the synthesis of pyridine derivatives, including a compound structurally related to 4-fluoro-1H-indole-5-carbonitrile, for potential use as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). This enzyme is associated with increased sensitivity to apoptosis, indicating potential applications in cancer therapy (Venkateshan et al., 2019).

  • Antimicrobial Agents : Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound related to 4-fluoro-1H-indole-5-carbonitrile, and evaluated their antimicrobial activity. Some derivatives exhibited excellent antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Puthran et al., 2019).

  • Progesterone Receptor Modulators : Fensome et al. (2008) explored pyrrole-oxindole derivatives, including 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, as progesterone receptor modulators. These compounds have potential applications in female healthcare, including contraception and treatment of certain cancers (Fensome et al., 2008).

  • SERT Imaging : Funke et al. (2008) synthesized aminocyclohexyl indoles, structurally related to 4-fluoro-1H-indole-5-carbonitrile, for potential application as tracers for SERT imaging by PET. These compounds bind with high specificity to the serotonin transporter, indicating their usefulness in studying serotonin-related brain functions (Funke et al., 2008).

  • Anticancer Activity : Radwan et al. (2020) reported the synthesis of tetrazolopyrimidine-6-carbonitrile compounds, including derivatives of 1H-indol-3-yl, showing potent anticancer activities against various human cancer cell lines. This highlights the potential of these compounds in cancer treatment (Radwan et al., 2020).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis of “4-fluoro-1H-indole-5-carbonitrile” and other indole derivatives have attracted the attention of the chemical community .

properties

IUPAC Name

4-fluoro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWGXZUQFYDSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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